1H-Naphtho[2,3-D]imidazole-2-carbaldehyde
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Overview
Description
1H-Naphtho[2,3-D]imidazole-2-carbaldehyde is a heterocyclic compound that features a fused naphthalene and imidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Naphtho[2,3-D]imidazole-2-carbaldehyde typically involves the condensation of 2,3-diaminonaphthalene with various aldehydes. This reaction is often carried out under mild conditions, allowing for the inclusion of a variety of functional groups . Common synthetic methods include:
- Debus-Radziszewski synthesis
- Wallach synthesis
- Dehydrogenation of imidazolines
- Reactions involving alpha halo-ketones
- Marckwald synthesis
- Amino nitrile synthesis
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
1H-Naphtho[2,3-D]imidazole-2-carbaldehyde undergoes various chemical reactions, including:
- Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
- Reduction: Reduction reactions can yield dihydro derivatives.
- Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the imidazole ring.
- Condensation: It can undergo condensation reactions with amines to form Schiff bases .
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Substitution reagents: Halogens, alkyl halides.
- Condensation reagents: Amines, aldehydes .
Major Products Formed:
- Naphthoquinone derivatives
- Dihydro derivatives
- Schiff bases
Scientific Research Applications
1H-Naphtho[2,3-D]imidazole-2-carbaldehyde has a wide range of applications in scientific research:
- Chemistry: Used as a building block for the synthesis of more complex molecules.
- Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
- Medicine: Explored for its potential as an anti-inflammatory and anti-cancer agent .
- Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes .
Mechanism of Action
The mechanism of action of 1H-Naphtho[2,3-D]imidazole-2-carbaldehyde involves its interaction with various molecular targets. For instance, it can form hydrogen bonds with specific enzymes or receptors, altering their activity. The compound’s imidazole ring is crucial for its binding affinity and specificity . Molecular docking studies have shown that it can fit well within the binding pockets of certain proteins, making it a potential candidate for drug development .
Comparison with Similar Compounds
1H-Naphtho[2,3-D]imidazole-2-carbaldehyde is unique due to its fused ring system, which imparts distinct electronic and steric properties. Similar compounds include:
- 1H-Naphtho[2,3-D]imidazole-6,7-diyldimethanol
- 2-Imidazolecarboxaldehyde
- 1H-Naphtho[2,3-D]imidazole-4,9-dione
These compounds share the imidazole ring but differ in their substituents and overall structure, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
1H-benzo[f]benzimidazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-7-12-13-10-5-8-3-1-2-4-9(8)6-11(10)14-12/h1-7H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDETXIFZMCRHJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663568 |
Source
|
Record name | 1H-Naphtho[2,3-d]imidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13616-13-2 |
Source
|
Record name | 1H-Naphtho[2,3-d]imidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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